molecular formula C17H20ClN3O B2533250 2-Chloro-N-[1-(dimethylamino)-3-phenylpropan-2-YL]pyridine-3-carboxamide CAS No. 1385304-36-8

2-Chloro-N-[1-(dimethylamino)-3-phenylpropan-2-YL]pyridine-3-carboxamide

Cat. No.: B2533250
CAS No.: 1385304-36-8
M. Wt: 317.82
InChI Key: OVRREQWULMRLMS-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(dimethylamino)-3-phenylpropan-2-YL]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H20ClN3O and its molecular weight is 317.82. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Interaction

The interaction of Chloro[2‐(dimethylaminomethyl)phenyl-C1]mercury(II) with thiosemicarbazone derivatives of pyridine‐2‐carboxamide and pyrazin‐2‐carboxamide has been studied, showing that these compounds can form tetrahedral [Hg(TSC)2] complexes. Spectroscopic studies and X-ray structural analysis demonstrate the S,N coordination modes of the thiosemicarbazones, highlighting the chemical versatility and potential applications of similar compounds in coordination chemistry and material science (Abram, Castiñeiras, García-Santos, & Rodríguez-Riobó, 2006).

Antimicrobial Activity

Research into pyridine-2(1H)-thione in heterocyclic synthesis has led to the synthesis of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives with significant antimicrobial activities. This exploration into novel pyridine derivatives underscores the potential for compounds like 2-Chloro-N-[1-(dimethylamino)-3-phenylpropan-2-YL]pyridine-3-carboxamide to serve as precursors in the development of new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Amplification of Phleomycin

The role of unfused heterobicycles, including pyridinyl derivatives, as amplifiers of phleomycin against Escherichia coli, has been documented, providing insight into how modifications to pyridine derivatives can influence biological activity. This research presents opportunities for the development of novel therapeutic agents leveraging the structural features of compounds like this compound (Brown & Cowden, 1982).

Heterocyclic Synthesis

The utility of enaminonitriles in heterocyclic synthesis, leading to the creation of new pyrazole, pyridine, and pyrimidine derivatives, exemplifies the broad application of pyridine derivatives in synthesizing diverse heterocyclic structures. This research highlights the compound's role in synthesizing complex molecules with potential applications in pharmaceuticals and materials science (Fadda, Etman, El-Seidy, & Elattar, 2012).

Properties

IUPAC Name

2-chloro-N-[1-(dimethylamino)-3-phenylpropan-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O/c1-21(2)12-14(11-13-7-4-3-5-8-13)20-17(22)15-9-6-10-19-16(15)18/h3-10,14H,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRREQWULMRLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(CC1=CC=CC=C1)NC(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.